molecular formula C18H19NO4 B13001272 N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide

Cat. No.: B13001272
M. Wt: 313.3 g/mol
InChI Key: HMAJTUHUVVKLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dimethoxy groups and a phenylacetyl moiety, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide typically involves the reaction of 4,5-dimethoxy-2-phenylacetyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising bioactivity.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical conditions.

    Industry: Utilized in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide: This compound shares a similar core structure but has a different substituent, which may result in distinct chemical and biological properties.

    N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-: Another related compound with variations in the substituents, leading to differences in reactivity and applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]acetamide

InChI

InChI=1S/C18H19NO4/c1-12(20)19-15-11-18(23-3)17(22-2)10-14(15)16(21)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,19,20)

InChI Key

HMAJTUHUVVKLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)CC2=CC=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.